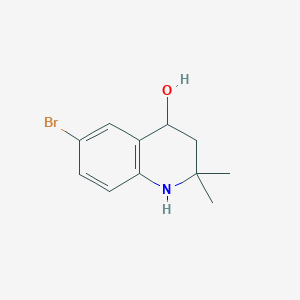
6-bromo-2,2-dimethyl-3,4-dihydro-1H-quinolin-4-ol
Vue d'ensemble
Description
6-Bromo-2,2-dimethyl-3,4-dihydro-1H-quinolin-4-ol is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromine atom at the 6th position, two methyl groups at the 2nd position, and a hydroxyl group at the 4th position of the quinoline ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2,2-dimethyl-3,4-dihydro-1H-quinolin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-2,2-dimethyl-1,2,3,4-tetrahydroquinoline with an oxidizing agent to introduce the hydroxyl group at the 4th position. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required standards for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromo-2,2-dimethyl-3,4-dihydro-1H-quinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino or nitro groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like sodium azide or sodium nitrite under appropriate conditions.
Major Products:
Oxidation: Formation of 6-bromo-2,2-dimethyl-3,4-dihydroquinolin-4-one.
Reduction: Formation of 2,2-dimethyl-3,4-dihydro-1H-quinolin-4-ol.
Substitution: Formation of derivatives with various functional groups replacing the bromine atom.
Applications De Recherche Scientifique
6-Bromo-2,2-dimethyl-3,4-dihydro-1H-quinolin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mécanisme D'action
The mechanism of action of 6-bromo-2,2-dimethyl-3,4-dihydro-1H-quinolin-4-ol involves its interaction with specific molecular targets. The hydroxyl group at the 4th position and the bromine atom at the 6th position play crucial roles in its binding to enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
4-Hydroxy-2-quinolones: These compounds share the quinoline core structure but differ in the substitution pattern.
6-Bromo-2,3-dihydroquinolin-4(1H)-one: Similar structure but lacks the dimethyl groups at the 2nd position.
2,2-Dimethyl-3,4-dihydro-1H-quinolin-4-ol: Lacks the bromine atom at the 6th position.
Uniqueness: 6-Bromo-2,2-dimethyl-3,4-dihydro-1H-quinolin-4-ol is unique due to the combination of the bromine atom, dimethyl groups, and hydroxyl group, which confer specific chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
Propriétés
Formule moléculaire |
C11H14BrNO |
|---|---|
Poids moléculaire |
256.14 g/mol |
Nom IUPAC |
6-bromo-2,2-dimethyl-3,4-dihydro-1H-quinolin-4-ol |
InChI |
InChI=1S/C11H14BrNO/c1-11(2)6-10(14)8-5-7(12)3-4-9(8)13-11/h3-5,10,13-14H,6H2,1-2H3 |
Clé InChI |
HQEJIXFCZSKXSW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C2=C(N1)C=CC(=C2)Br)O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













